2-(5,6-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an indole moiety, which is a common structural component in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions. The indole moiety can be introduced via a substitution reaction using indole derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The indole moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinazolinone and indole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets within cells. The quinazolinone core can inhibit certain enzymes, while the indole moiety can interact with various receptors. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE: shares structural similarities with other quinazolinone and indole derivatives, such as:
Uniqueness
The uniqueness of 2-(5,6-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]ACETAMIDE lies in its combined structural features, which allow it to exhibit a wide range of biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O5/c1-30-18-6-4-5-17-15(18)9-11-26(17)12-10-24-20(28)13-27-14-25-16-7-8-19(31-2)22(32-3)21(16)23(27)29/h4-9,11,14H,10,12-13H2,1-3H3,(H,24,28) |
InChI Key |
AZIDQSISOFKIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CN(C2=O)CC(=O)NCCN3C=CC4=C3C=CC=C4OC)OC |
Origin of Product |
United States |
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